Apadenoson-d5
Description
Contextualizing Deuterated Compounds in Advanced Chemical Biology
Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. wikipedia.organsto.gov.au This substitution, while seemingly minor, has profound implications for research. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.netinformaticsjournals.co.in This difference in bond energy is the foundation of the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly slower if the cleavage of a C-D bond is involved in the rate-determining step. researchgate.netnih.gov
Medicinal chemists and chemical biologists leverage this phenomenon for several purposes. researchgate.netinformaticsjournals.co.in The KIE can be exploited to enhance a drug molecule's metabolic stability, as many metabolic pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. nih.govresearchgate.net By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed, potentially altering the compound's pharmacokinetic profile. wikipedia.orgresearchgate.net Beyond metabolic studies, deuterated compounds are crucial for elucidating reaction mechanisms, serving as tracers to follow the fate of molecules in biological systems, and acting as internal standards in analytical techniques like mass spectrometry. thalesnano.comscielo.org.mxsimsonpharma.com
Table 1: Key Applications of Deuterated Compounds in Research
| Application Area | Description |
| Mechanistic Studies | Used to determine reaction pathways by tracking the position of the deuterium label. thalesnano.comflashcards.world |
| Metabolic Investigations | Allows for tracing of metabolic pathways and can slow down metabolism (Kinetic Isotope Effect), aiding in pharmacokinetic studies. wikipedia.orginformaticsjournals.co.insimsonpharma.com |
| Internal Standards | Serve as ideal internal standards for quantitative analysis in mass spectrometry due to their similar chemical behavior but different mass. thalesnano.comacanthusresearch.comscioninstruments.com |
| NMR Spectroscopy | Employed to simplify complex spectra and provide structural information. thalesnano.comsimsonpharma.com |
The Significance of Apadenoson as an Adenosine (B11128) A2a Receptor Agonist in Research Models
Apadenoson, also known by the code BMS 068645, is a selective and potent agonist for the adenosine A2a receptor. medchemexpress.comdrugbank.com Adenosine receptors are a class of G-protein coupled receptors that play critical roles in numerous physiological processes. nih.gov The A2a subtype, in particular, is responsible for effects such as coronary vasodilation and the suppression of immune responses. drugbank.comnih.gov
In research models, Apadenoson has been investigated for its therapeutic potential in cardiovascular and inflammatory conditions. drugbank.comdrugbank.com Its ability to selectively stimulate the A2a receptor makes it a valuable tool for studying the specific roles of this receptor in various disease states. drugbank.com For instance, studies have explored its capacity to induce coronary vasodilation for myocardial perfusion imaging and its anti-inflammatory effects. medchemexpress.combiorxiv.org Research has shown that Apadenoson can limit inflammation and promote survival in certain models of severe illness, highlighting the therapeutic potential of targeting the A2a receptor. biorxiv.orgnews-medical.net
Table 2: Profile of Apadenoson
| Property | Description | Reference(s) |
| Chemical Name | Methyl (1R,4r)-4-(3-(6-amino-9-((2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-yn-1-yl)cyclohexane-1-carboxylate | pharmaffiliates.com |
| Molecular Formula | C₂₃H₃₀N₆O₆ | ebi.ac.uk |
| Molecular Weight | 486.53 g/mol | ebi.ac.uk |
| Mechanism of Action | Selective Adenosine A2a receptor agonist. | medchemexpress.comebi.ac.uk |
| Research Areas | Cardiovascular disease, inflammation, myocardial perfusion imaging. | drugbank.comdrugbank.combiorxiv.org |
Rationale for Deuterium Labeling in Mechanistic Investigations
The creation of Apadenoson-d5, where five hydrogen atoms on the ethyl group are replaced with deuterium, is a deliberate strategy for specific research applications. pharmaffiliates.com While deuteration can be used to slow metabolism, another primary rationale is for its use as an internal standard in quantitative bioanalysis. acs.orgscispace.com
In pharmacokinetic studies, researchers need to accurately measure the concentration of a compound like Apadenoson in complex biological matrices such as blood or plasma. acanthusresearch.comnih.gov Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the preferred method for this type of analysis due to its high sensitivity and specificity. nih.gov To ensure accuracy and correct for variability during sample preparation and analysis, an internal standard is added at a known concentration to every sample. scioninstruments.comnebiolab.com
A stable isotope-labeled version of the analyte, like this compound, is the ideal internal standard. acanthusresearch.comwuxiapptec.com It has nearly identical chemical and physical properties to the non-deuterated Apadenoson, meaning it behaves the same way during extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com However, due to its increased mass (this compound has a molecular weight of 491.56 g/mol compared to 486.53 g/mol for Apadenoson), it can be distinguished from the analyte by the mass spectrometer. pharmaffiliates.comebi.ac.uk This allows for precise quantification by comparing the ratio of the analyte's signal to the internal standard's signal, which corrects for any sample loss or fluctuations in instrument response. nebiolab.comresearchgate.net
Overview of this compound's Role as a Research Tool
The primary role of this compound in biomedical research is to serve as a high-fidelity internal standard for the quantification of Apadenoson in biological samples using mass spectrometry. acanthusresearch.comnih.govwuxiapptec.com This application is critical during preclinical and clinical development to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Apadenoson.
When researchers study how Apadenoson behaves in a biological system, they rely on methods that can precisely measure minute quantities of the compound. The use of this compound in these LC-MS/MS (tandem mass spectrometry) methods provides several advantages:
Accuracy and Precision: It corrects for variations in sample extraction recovery and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. nebiolab.comwuxiapptec.com
Reliability: Regulatory agencies often recommend the use of stable isotope-labeled internal standards for bioanalytical methods supporting drug development due to the high level of reliability they provide. nih.gov
Sensitivity: It enables the development of highly sensitive assays capable of detecting low concentrations of the analyte. nih.govnih.gov
Properties
Molecular Formula |
C₂₃H₂₅D₅N₆O₆ |
|---|---|
Molecular Weight |
491.55 |
Synonyms |
trans-4-[3-[6-Amino-9-[N-(ethyl-d5)-β-D-ribofuranuronamidosyl)]-9H-purin-2-yl]-2-propyn-1-yl]-cyclohexanecarboxylic Acid Methyl Ester; ATL 146e-d5; BMS 068645-d5; DWH 146e-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Adenosine Analogs
General Synthetic Routes for Apadenoson Parent Compound and its Precursors
Apadenoson is a selective adenosine (B11128) A2A receptor agonist. medkoo.comunifi.it The synthesis of such complex adenosine analogs typically involves multi-step processes that couple a modified purine (B94841) core with a functionalized sugar moiety, or a derivative thereof. researchgate.netbiorxiv.org For Apadenoson, the general approach involves the construction of its key structural components: the 2-substituted purine, the N-ethyluronamide ribose derivative, and the cyclohexylalkyne side chain.
Synthetic strategies for A2A agonists often begin with a commercially available purine, such as 2,6-dichloropurine. researchgate.net This precursor allows for sequential, regioselective substitutions. One chlorine atom can be displaced to introduce the ribose-derived component, while the other can be modified to build the side chain that confers A2A receptor selectivity. The synthesis of the 2-alkynyl group, a feature present in Apadenoson, is a common strategy to enhance A2A receptor affinity and selectivity. unifi.it The ribose portion itself is typically modified to create the 5'-N-ethyluronamide group, which is known to be advantageous for A2A receptor binding. unifi.it The final steps usually involve coupling these major fragments, for instance, through a Sonogashira coupling reaction to attach the alkyne side chain to the purine ring, followed by deprotection steps to yield the final compound. Multiple synthetic routes for the parent compound, also known as Regadenoson, have been developed to optimize yield and purity. medkoo.com
Deuteration Strategies for Apadenoson-d5
The synthesis of this compound requires the specific incorporation of five deuterium (B1214612) atoms into the parent structure. This can be achieved through several strategic approaches, including direct hydrogen-deuterium exchange on the final molecule or, more commonly, by incorporating deuterated building blocks during the synthesis. symeres.com
Hydrogen-Deuterium (H-D) exchange reactions are a direct method for introducing deuterium into a molecule. rsc.org For purine derivatives like Apadenoson, certain protons are more susceptible to exchange than others.
Metal-Catalyzed Exchange: Transition metal catalysts are effective for promoting H-D exchange at specific C-H bonds. Ruthenium nanoparticles, for example, have been shown to catalyze deuterium exchange at the C2 and C8 positions of purine rings under mild conditions using D₂ gas and D₂O as the isotopic source. researchgate.netnih.gov Platinum catalysts have also been used to facilitate H-D exchange of the C8 hydrogen in purine ribosides. jst.go.jp
pH-Dependent Exchange: The exocyclic amino hydrogens of adenosine can exchange with deuterium from a solvent like D₂O. nih.govacs.org The rate of this exchange is dependent on pH, showing both acid and base catalysis. nih.gov While this method targets exchangeable protons (on N or O atoms), it is less common for creating stable C-D bonds needed for most deuterated standards.
A more controlled and widely used method for producing specifically labeled compounds like this compound is to use deuterated starting materials or intermediates in the synthetic pathway. symeres.comgoogle.com This "bottom-up" approach ensures that deuterium is located precisely where intended. For this compound, this could involve:
Deuterated Side Chains: Synthesizing the molecule using a pre-deuterated version of a precursor, such as a deuterated ethylamine (B1201723) to form the ethylcarbamoyl-d5 group.
Deuterated Core Structures: Employing a deuterated purine or ribose building block. The synthesis of complex deuterated nucleosides often relies on the prior preparation of deuterated sugars or bases. google.comresearchgate.net For example, a deuterated ATP analogue was successfully synthesized using a deuterated intermediate, which was confirmed by NMR spectroscopy. beilstein-journals.org
This building-block strategy offers high levels of isotopic enrichment and precise control over the labeling pattern, which is critical for applications like quantitative mass spectrometry. nih.govresearchgate.net
Achieving site-specificity is the primary goal of isotopic labeling. This is often accomplished by choosing reactions that target a single, specific position in the molecule.
Deuteride Reductions: A common method for site-specific deuteration is the reduction of a carbonyl group (ketone or aldehyde) to a hydroxyl group using a deuteride-donating reducing agent, such as sodium borodeuteride (NaBD₄). This method was used to prepare 2'-deuterio adenosine by reducing a ketone intermediate with NaBD₄, achieving 98% deuterium incorporation at the C-2' position. tandfonline.com
Catalytic Deuteration: The reduction of a double or triple bond using deuterium gas (D₂) and a metal catalyst (e.g., Palladium on carbon) is another effective technique for introducing deuterium atoms across that bond.
Protecting Group Chemistry: During synthesis, non-target reactive sites are temporarily blocked with protecting groups. This allows chemical modifications, including deuteration reactions, to occur only at the desired, unprotected locations.
By combining these strategies, chemists can design synthetic routes that precisely install deuterium atoms at the five specified positions to create this compound.
Purification and Characterization of Isotopic Purity for this compound
After synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and potentially unlabeled or partially labeled species. Therefore, rigorous purification and characterization are essential. moravek.com
High-Performance Liquid Chromatography (HPLC) is a standard technique for purifying the final compound to a high degree of chemical purity. Once purified, the product must be analyzed to confirm its structure and determine its isotopic purity.
| Liquid Chromatography (LC) | To assess chemical purity. | LC analysis, often coupled with MS (LC-MS), separates the target compound from any impurities, ensuring that the characterized sample is chemically pure before isotopic analysis. acs.orgalmacgroup.com |
Isotopic purity is a critical parameter, defined as the percentage of the compound that contains the specified number of deuterium atoms. nih.gov It is calculated by analyzing the mass distribution of the molecule and correcting for the natural abundance of heavy isotopes. almacgroup.com
Synthesis of Other Stable Isotope-Labeled Adenosine Receptor Ligands
The isotopic labeling of adenosine receptor ligands is a common practice in drug development. Besides this compound, various other ligands have been synthesized with stable or radioactive isotopes for different research purposes. This demonstrates the broad applicability of these techniques in pharmacology.
Computational studies on deuterated Istradefylline, another A2A receptor ligand, have suggested that selective deuteration can even improve binding affinity. irb.hrnih.gov The synthesis of other labeled ligands, such as tritium-labeled Apadenoson and bromine-76 (B1195326) labeled A3 receptor agonists, has been reported for use in metabolic studies and PET imaging, respectively. nih.govresearchgate.net
Table 2: Examples of Isotope-Labeled Adenosine Receptor Ligands
| Compound | Isotope(s) | Receptor Target | Purpose of Labeling |
|---|---|---|---|
| Apadenoson | ³H (Tritium) | A2A | Human ADME (Absorption, Distribution, Metabolism, and Excretion) studies. researchgate.net |
| Istradefylline analogues | ²H (Deuterium) | A2A | Investigating effects of deuteration on receptor affinity. irb.hrnih.govresearchgate.net |
| MRS3581 / MRS5147 | ⁷⁶Br (Bromine-76) | A3 | Development of radiotracers for Positron Emission Tomography (PET). nih.gov |
| Adenosine analogues | ¹³C, ¹⁵N | Various | NMR structural studies and use as internal standards for mass spectrometry. mdpi.commedchemexpress.com |
These examples underscore the importance of isotopic labeling for creating sophisticated molecular probes to study the interaction of ligands with their receptors and their fate within an organism.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Apadenoson |
| This compound |
| Adenosine |
| Regadenoson |
| Istradefylline |
| Deuterium |
| Deuterium oxide (D₂O) |
| Ruthenium |
| Platinum |
| Sodium borodeuteride (NaBD₄) |
| 2,6-dichloropurine |
| Tritium |
| Bromine-76 |
| Carbon-13 |
| Nitrogen-15 |
| MRS3581 |
| MRS5147 |
| Tubercidin |
| ATP (Adenosine triphosphate) |
Advanced Analytical Methodologies and Quantitative Applications of Apadenoson D5
Application of Apadenoson-d5 as an Internal Standard in Mass Spectrometry-Based Assays
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. scispace.comnih.gov These standards have physicochemical properties that are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, which is crucial for correcting variations. clearsynth.commdpi.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. clearsynth.com In this case, a precise quantity of this compound is added to the biological sample containing the unlabeled Apadenoson. The fundamental principle of IDMS is that the stable isotope-labeled internal standard is chemically identical to the analyte and will therefore experience the same losses during sample extraction, handling, and ionization in the mass spectrometer. clearsynth.com
By measuring the ratio of the mass spectrometric signal of the analyte (Apadenoson) to that of the internal standard (this compound), any variations in the analytical process are effectively canceled out. This ratio is then used to calculate the exact concentration of the analyte in the original sample. This approach significantly improves the precision and accuracy of the quantification compared to methods that use external standards or structural analog internal standards. scispace.comclearsynth.com The use of a deuterated standard like this compound is particularly advantageous as it co-elutes with the analyte in liquid chromatography, further minimizing variability due to matrix effects. clearsynth.com
The development of a robust LC-MS/MS method for the quantification of Apadenoson using this compound as an internal standard involves several critical steps. These include the optimization of chromatographic conditions to achieve good separation and peak shape, and the fine-tuning of mass spectrometric parameters for optimal sensitivity and specificity.
Method validation is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the reliability of the analytical data. fda.gov A typical validation process includes the assessment of linearity, precision, accuracy, selectivity, recovery, and stability.
Table 1: Representative LC-MS/MS Method Validation Parameters for Apadenoson Quantification using this compound
| Parameter | Acceptance Criteria (Typical) | Illustrative Finding |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.6% to 6.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -7.3% to 4.5% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | Minimal ion suppression/enhancement | Within acceptable limits |
| Stability (Freeze-thaw, bench-top, long-term) | ≤ 15% deviation from nominal concentration | Stable under tested conditions |
This table is illustrative and based on typical validation results for small molecule LC-MS/MS assays. Specific data for this compound is not publicly available.
To achieve the low detection limits often required for pharmacokinetic studies, several strategies can be employed to enhance the sensitivity and specificity of LC-MS/MS methods.
Optimization of Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to efficiently remove interfering matrix components and concentrate the analyte.
Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns can provide sharper and narrower peaks, leading to improved resolution and higher signal-to-noise ratios.
Mass Spectrometry Parameters: Careful selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is crucial for specificity. Optimizing parameters such as collision energy and declustering potential maximizes the signal intensity of the target analyte and its internal standard.
Ion Source Optimization: The efficiency of ionization can be improved by optimizing the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature.
The use of a high-resolution mass spectrometer can also enhance specificity by allowing for the analysis of exact mass, which helps to differentiate the analyte from isobaric interferences.
Spectroscopic Techniques for Deuterium (B1214612) Localization and Structural Conformation
Beyond its use in quantitative analysis, this compound can be characterized using various spectroscopic techniques to confirm the location of the deuterium labels and to study its structural properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For deuterated compounds like this compound, NMR is essential to confirm the site of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their presence and location.
¹³C NMR (Carbon-13 NMR): The ¹³C signals of carbons directly bonded to deuterium will show a characteristic multiplet pattern due to C-D coupling, and the chemical shifts may be slightly altered compared to the non-deuterated compound (an isotope effect).
Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structural integrity of the molecule and the precise location of the deuterium atoms.
Table 2: Illustrative ¹H NMR Chemical Shift Comparison for Apadenoson and this compound
| Proton Position (Illustrative) | Apadenoson (δ, ppm) | This compound (δ, ppm) |
| H-8 (Adenine) | 8.35 | 8.35 |
| H-2 (Adenine) | 8.15 | 8.15 |
| H-1' (Ribose) | 5.90 | 5.90 |
| -CH₂- (Side Chain) | 3.50 | Signal Absent/Reduced |
| -CH₃ (Side Chain) | 1.20 | Signal Absent/Reduced |
This table is for illustrative purposes. Specific NMR data for this compound is not publicly available.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be used to characterize deuterated compounds. The substitution of hydrogen with deuterium results in a significant mass change, which in turn affects the vibrational frequencies of the chemical bonds.
The C-D bond is stronger and has a lower vibrational frequency compared to the C-H bond. This "isotope effect" is readily observable in the IR and Raman spectra. The C-H stretching vibrations typically appear in the region of 2800-3000 cm⁻¹, while the C-D stretching vibrations are shifted to a lower frequency, typically around 2100-2200 cm⁻¹. unam.mx This shift provides a clear spectroscopic signature for the presence of deuterium in the molecule. unam.mx
The analysis of these isotopic shifts can provide valuable information about the molecular structure and bonding environment. The magnitude of the shift can be influenced by the electronic environment of the C-D bond.
Table 3: Representative Vibrational Frequency Shifts for Apadenoson vs. This compound
| Vibrational Mode | Apadenoson (cm⁻¹) | This compound (cm⁻¹) |
| C-H Stretch (Aliphatic) | ~2960 | Signal Absent/Reduced |
| C-D Stretch (Aliphatic) | Not Applicable | ~2150 |
| C=N Stretch (Adenine) | ~1650 | ~1650 |
| C-O Stretch (Ribose) | ~1100 | ~1100 |
This table is illustrative and based on general principles of vibrational spectroscopy and deuterium isotope effects. Specific spectral data for this compound is not publicly available.
Chromatographic Techniques for Separation and Purity Profiling
The precise characterization of isotopically labeled compounds such as this compound is fundamental to its application in quantitative bioanalytical studies. Chromatographic techniques are indispensable for confirming the identity, purity, and stability of the compound. These methods provide the necessary resolution and selectivity to separate the analyte of interest from potential impurities, including unlabeled species, isomers, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical and isotopic purity of pharmaceutical compounds and reference standards. moravek.comamericanpharmaceuticalreview.com For a polar molecule like this compound, reversed-phase HPLC is a commonly employed method. The process involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase then carries the sample through the column. moravek.com Components separate based on their differential partitioning between the mobile and stationary phases.
The primary goal of an HPLC purity assay for this compound is to quantify the main peak relative to any other detected signals. Impurities can arise from the synthesis process, degradation, or the presence of the non-deuterated analogue, Adenosine (B11128). A high-resolution column and a meticulously optimized gradient elution—where the mobile phase composition is changed over time—are critical for separating closely related impurities from the main this compound peak. americanpharmaceuticalreview.com Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds. measurlabs.com For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS), which can confirm the mass-to-charge ratio of the main peak and any impurities, thereby verifying the isotopic enrichment of this compound. americanpharmaceuticalreview.com
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation of polar and nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute compounds from the reversed-phase column. |
| Gradient | 5% to 95% B over 10 minutes | Ensures elution of all components, from polar to nonpolar impurities. |
| Flow Rate | 0.4 mL/min | Optimal for analytical-scale columns to ensure efficient separation. |
| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. |
| Detector | DAD (260 nm) / Mass Spectrometer | UV for quantification and MS for identity confirmation and isotopic purity. |
While HPLC is a powerful tool for general purity assessment, Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of isomers, particularly stereoisomers (enantiomers and diastereomers). shimadzu.comselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com Supercritical CO2 exhibits properties between those of a liquid and a gas, providing low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to HPLC. selvita.com
For a chiral molecule like this compound, which contains multiple stereocenters in its ribose moiety, ensuring stereoisomeric purity is critical. SFC, especially when paired with chiral stationary phases (CSPs), offers excellent selectivity for resolving enantiomers and diastereomers. afmps.be The separation mechanism in SFC is distinct from that in reversed-phase HPLC, providing an orthogonal separation mode that can resolve isomers that co-elute in LC methods. chromatographyonline.com An organic modifier, such as methanol, is typically added to the supercritical CO2 to modulate the mobile phase's polarity and enhance analyte solubility and interaction with the stationary phase. afmps.be The ability of SFC to deliver rapid, high-resolution separation of isomers makes it an invaluable tool in the detailed characterization of complex deuterated standards. shimadzu.comchromatographyonline.com
Table 2: Representative SFC Conditions for Isomeric Separation of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Specifically designed to interact differently with various stereoisomers. |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase with low viscosity for high-efficiency separation. |
| Mobile Phase B | Methanol | Organic modifier to adjust mobile phase strength and selectivity. |
| Gradient | Isocratic or Gradient (e.g., 5% to 40% B) | Optimized to achieve baseline resolution of target isomers. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC, enabling rapid analysis. |
| Outlet Pressure | 150 bar | Maintains the CO2 in a supercritical state throughout the system. |
| Column Temp. | 35 °C | Controlled to ensure reproducible retention and selectivity. |
Biochemical and Pre Clinical Pharmacological Characterization of Adenosine A2a Receptor Agonism
Molecular Interactions of Apadenoson with Adenosine (B11128) Receptors
The efficacy and specificity of Apadenoson are rooted in its precise molecular interactions with the A2A receptor and its selectivity over other adenosine receptor subtypes.
Apadenoson demonstrates high-affinity binding to the human A2A adenosine receptor. Studies have reported a high binding affinity for Apadenoson at the human A2A receptor, with a reported Ki (inhibition constant) value of approximately 0.5 nM. nih.gov The Ki value is a measure of the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand, with lower values indicating higher binding affinity. This potent binding activity is a key determinant of its function as a powerful A2A receptor agonist. nih.gov
The therapeutic utility of an adenosine receptor ligand is often defined by its selectivity for one receptor subtype over the others (A1, A2A, A2B, and A3). nih.gov Apadenoson exhibits a notable selectivity profile. While it binds most potently to the A2A receptor, it also shows some affinity for other subtypes.
One study in rat tissues found that compared to its affinity for the A2A receptor, Apadenoson had a six-fold lower affinity for the A1 receptor and a 1.6-fold lower affinity for the A3 receptor. psu.edu Another report on human receptors provided Ki values that further illustrate this selectivity. nih.gov
Table 1: Apadenoson Binding Affinity (Ki) at Human Adenosine Receptor Subtypes This table is interactive. Click on the headers to sort.
| Receptor Subtype | Ki (nM) | Selectivity vs. A2a |
|---|---|---|
| A1 | 77 | 154-fold |
| A2a | 0.5 | 1-fold |
| A3 | 45 | 90-fold |
Data sourced from a study by Müller & Jacobson (2011). nih.gov
This profile confirms that Apadenoson is a highly selective A2A receptor agonist, a characteristic that is crucial for mediating its specific pharmacological effects while minimizing off-target actions associated with the activation of A1 or A3 receptors. nih.govpsu.edu
Current research characterizes Apadenoson as an orthosteric agonist, meaning it binds to the primary, evolutionarily conserved binding site of the A2A receptor, the same site recognized by the endogenous ligand, adenosine. There is no significant evidence to suggest that Apadenoson functions as an allosteric modulator, which would involve binding to a secondary, topographically distinct site on the receptor to modulate the binding or function of the primary ligand. Its action is consistent with direct activation of the receptor through the main binding pocket.
Receptor-Mediated Signal Transduction Pathways
Activation of the A2A receptor by an agonist like Apadenoson triggers specific intracellular signaling pathways that propagate the signal and lead to a cellular response.
Like other A2A and A2B receptors, the A2A receptor is primarily coupled to the stimulatory G protein, Gs. nih.govphysiology.org When Apadenoson binds to the A2A receptor, it induces a conformational change in the receptor that activates the associated Gs protein. The activated Gs protein, in turn, stimulates the effector enzyme adenylyl cyclase. physiology.orgjax.org This stimulation leads to the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). ebi.ac.uk This mechanism is in contrast to A1 and A3 receptors, which couple to inhibitory Gi proteins to decrease adenylyl cyclase activity. nih.govebi.ac.uk The Gs-protein-cAMP-dependent pathway is a cornerstone of A2A receptor-mediated effects. ahajournals.org
The increase in intracellular cAMP concentration is a primary consequence of A2A receptor activation. physiology.org cAMP acts as a crucial second messenger, activating downstream targets, most notably Protein Kinase A (PKA). physiology.orgnih.gov The activation of the cAMP/PKA pathway mediates many of the physiological responses attributed to A2A receptor agonism. nih.gov
Beyond the canonical cAMP/PKA pathway, A2A receptor activation can also lead to the phosphorylation and activation of other signaling molecules, such as the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govunife.it The activation of the ERK1/2 pathway can be involved in various cellular processes. nih.govfrontiersin.org Studies have shown that A2A receptor agonists can induce ERK1/2 phosphorylation, sometimes in a PKA-dependent manner, which can then influence cellular functions. nih.gov The interplay between the cAMP/PKA and MAPK/ERK pathways contributes to the diverse and cell-specific outcomes of A2A receptor stimulation. frontiersin.org
Cellular and Subcellular Distribution Studies of Adenosine Analogs
The therapeutic and biological effects of adenosine analogs like Apadenoson are fundamentally dictated by their distribution at both the cellular and subcellular levels. Understanding these processes is key to elucidating their mechanism of action.
Mechanisms of Cellular Uptake and Efflux in In Vitro Systems
The movement of adenosine and its analogs across the cell membrane is a regulated process involving specific transport systems. Extracellular adenosine is transported into the cell via equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). snmjournals.org However, many synthetic adenosine analogs are specifically designed to be resistant to this cellular uptake and subsequent metabolism, which allows them to act primarily on cell surface receptors and prolongs their half-life. mdpi.com
In some contexts, the cellular uptake of adenosine analogs is preceded by extracellular metabolism. For instance, adenosine monophosphate (AMP) is dephosphorylated by the cell-surface enzyme ecto-5′-nucleotidase (CD73) to adenosine, which is then transported intracellularly. snmjournals.org The presence or absence of enzymes like CD73 can therefore significantly impact the uptake and subsequent intracellular effects of certain purinergic compounds. snmjournals.org Studies on various tumor cell lines have shown that the intracellular uptake mechanism can depend on the cell type, with some utilizing ENTs and others using both equilibrative and Na+-dependent CNT mechanisms. snmjournals.org The inhibitory effects of some adenosine analogs have been linked to their cellular uptake and intracellular conversion to metabolites like ADP/ATP, which can influence cellular signaling pathways. aacrjournals.org
Subcellular Localization and Receptor Trafficking
Apadenoson exerts its effects by binding to the adenosine A2a receptor, a G protein-coupled receptor (GPCR). ebi.ac.ukwikipedia.org The distribution of these receptors within the cell is not uniform and varies significantly between different tissues and even within different regions of the brain. frontiersin.org
In the brain, A2a receptors are highly expressed in the striatum, nucleus accumbens, and olfactory tubercles. frontiersin.org Subcellular fractionation studies have revealed distinct localization patterns:
In the striatum , A2a receptors are predominantly located on the postsynaptic density of neurons. nih.gov
In the hippocampus , in contrast, A2a receptors are enriched in presynaptic nerve terminals, specifically within the active zone where neurotransmitter release occurs. frontiersin.orgnih.govulisboa.pt
This differential localization underlies the varied functions of A2a receptors in different brain circuits, from controlling locomotion in the striatum to modulating neurotransmitter release in the hippocampus. nih.gov
Like many GPCRs, the A2a receptor undergoes dynamic trafficking. The C-terminus of the receptor is a crucial hub for interacting with various proteins that regulate its journey from synthesis to the cell surface and its eventual desensitization and internalization. europa.eunih.gov Upon prolonged stimulation by an agonist, the A2a receptor can become desensitized and internalized from the cell surface into the cell's interior. nih.gov This process serves to terminate the signal and is a key mechanism for regulating the temporal and spatial aspects of receptor signaling. nih.gov Studies have also shown that A2a receptors can form heteromeric complexes with other receptors, such as the dopamine (B1211576) D2 receptor, which affects the trafficking and signaling of both receptors. nih.govmdpi.com
Comparative Pharmacological Evaluation with Reference Adenosine Receptor Agonists and Antagonists
Apadenoson is distinguished by its high potency and selectivity for the adenosine A2a receptor. biorxiv.org Its pharmacological profile is best understood when compared with other reference compounds that target adenosine receptors. Apadenoson has been shown to be a more potent A2a selective agonist than compounds like Regadenoson. biorxiv.org
The affinity of various agonists and antagonists for the human adenosine A2a receptor is often expressed as a pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity. Apadenoson exhibits a pKi of 9.3 for the human A2a receptor, underscoring its high affinity. guidetopharmacology.orgwindows.netescholarship.org
The table below presents a comparative pharmacological evaluation of Apadenoson with several other key adenosine receptor agonists and antagonists.
| Compound | Class | Target(s) | Reported pKi / Activity | Reference |
|---|---|---|---|---|
| Apadenoson | Agonist | A2a Selective | 9.3 (Human A2a) | guidetopharmacology.orgwindows.net |
| Adenosine | Agonist | Non-selective (A1, A2a, A2b, A3) | Activates all four receptor subtypes | nih.gov |
| Regadenoson | Agonist | A2a Selective | 6.5 (Human A2a) | windows.net |
| CGS 21680 | Agonist | A2a Selective | 6.7 - 8.1 (Human A2a) | windows.net |
| NECA | Agonist | Non-selective (A1, A2a) | Potent activator of A1 and A2a receptors | ashpublications.org |
| ZM241385 | Antagonist | A2a Selective | Used to reverse A2a agonist effects | ashpublications.org |
| SCH 58261 | Antagonist | A2a Selective | Used as a radioligand for A2a receptor binding studies | nih.gov |
| Istradefylline | Antagonist | A2a Selective | A known selective A2a antagonist | medchemexpress.com |
This comparative data highlights Apadenoson's position as a highly potent agonist at the human A2a receptor, with an affinity that is significantly greater than that of other selective agonists like Regadenoson and CGS 21680. This high affinity and selectivity are key characteristics that underpinned its investigation for clinical applications such as myocardial perfusion imaging. drugbank.comahajournals.org The actions of Apadenoson and other A2a agonists can be specifically blocked by selective A2a antagonists like ZM241385, confirming that their effects are mediated through this receptor subtype. ashpublications.org
Metabolic Pathway Elucidation and Tracer Applications Using Apadenoson D5
In Vitro Metabolic Stability and Biotransformation Studies (Hypothetical Framework)
In a hypothetical research context, in vitro studies are crucial first steps in characterizing the metabolic profile of a new chemical entity. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Identification of Metabolites using Apadenoson-d5 as a Tracer
If this compound were to be studied, researchers would incubate it with liver fractions and analyze the resulting mixture using liquid chromatography-mass spectrometry (LC-MS). The unique mass signature of the deuterium-labeled fragments would allow for the clear identification of molecules that originated from this compound.
Enzyme Kinetics of Metabolic Pathways Involved in Apadenoson Degradation
Once metabolites are identified, further studies would aim to characterize the kinetics of the enzymes involved. By measuring the rate of metabolite formation at different concentrations of this compound, key parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) could be determined for the primary metabolizing enzymes, often from the Cytochrome P450 family.
Role of Deuteration in Modulating Metabolic Fate (Kinetic Isotope Effects)
The replacement of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). A significant KIE would be observed if the carbon-deuterium bond is broken during a rate-limiting step of metabolism. This can be a deliberate strategy in drug design to slow down metabolism and improve a drug's pharmacokinetic profile.
Application of Deuterated this compound in Metabolic Flux Analysis (Hypothetical Framework)
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers are essential tools for these investigations.
Tracing Carbon and Nitrogen Flow in Biochemical Pathways
By introducing this compound into a cellular system, it would be theoretically possible to trace the incorporation of its labeled atoms into various downstream biomolecules. This would provide insights into the interconnectedness of metabolic pathways.
Elucidation of De Novo Synthesis and Turnover Rates of Biomolecules
The rate at which the deuterium label from this compound appears in other molecules and the rate at which it is diluted would allow for the calculation of their synthesis and degradation rates. This provides a dynamic view of cellular metabolism.
While the principles of using deuterated compounds in metabolic research are well-established, their specific application to this compound remains undocumented in the public domain. Future research may shed light on the metabolic fate of this compound, which would enable a detailed and data-driven analysis as originally intended.
Studies on Drug-Metabolizing Enzymes and Transporters using Deuterated Probes
The interaction of drug candidates with drug-metabolizing enzymes and transporters is a critical aspect of drug development. Deuterated probes such as this compound can be instrumental in these investigations.
Inhibition and Induction of Cytochrome P450 Enzymes by Adenosine (B11128) Analogs
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. scinito.ai Inhibition or induction of these enzymes can lead to significant drug-drug interactions. nih.gov While direct studies on this compound are not available, research on adenosine and its analogs provides some insights into their potential interactions with CYP enzymes.
Some studies have suggested that adenosine analogs can indirectly inhibit certain CYP enzymes. For instance, the activation of A1 adenosine receptors by adenosine analogs has been shown to block the effect of CYP epoxygenase. nih.govphysiology.org This indicates a potential for indirect inhibitory effects on specific CYP pathways. However, comprehensive studies on the broad inhibitory or inductive potential of Apadenoson or its deuterated form on major CYP isoforms like CYP3A4, CYP2D6, or CYP1A2 are lacking.
The use of this compound in in vitro studies with human liver microsomes or recombinant CYP enzymes could provide definitive data on its potential to act as an inhibitor or inducer. Such studies are crucial for predicting potential drug-drug interactions.
Table 1: Potential Interactions of Adenosine Analogs with Cytochrome P450 Enzymes
| Enzyme Family | Interaction Type | Evidence Level | Potential Clinical Significance |
| CYP Epoxygenase | Indirect Inhibition | Preclinical | Modulation of inflammatory pathways |
| Major CYP Isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) | Unknown | No direct evidence | To be determined through further studies |
This table is illustrative and based on limited available data for adenosine analogs. The specific effects of this compound would require dedicated investigation.
Characterization of Transporter-Mediated Processes (e.g., Nucleoside Transporters)
The movement of drugs across biological membranes is often facilitated by transporter proteins. For nucleoside analogs like Apadenoson, the solute carrier (SLC) superfamily of transporters, specifically the nucleoside transporters (NTs), are of primary importance. wikipedia.orgfrontiersin.org There are two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.org
These transporters play a crucial role in the disposition and cellular uptake of adenosine and its analogs. nih.gov As Apadenoson is an adenosine analog, it is highly likely to be a substrate for these transporters. This compound can be used as a probe to study the kinetics and specificity of these transport processes. By measuring the uptake of this compound in cells expressing specific transporter subtypes, researchers can determine the affinity of the compound for each transporter and identify potential for transporter-mediated drug interactions.
Table 2: Major Nucleoside Transporters and Their Relevance to Adenosine Analogs
| Transporter Family | Subtypes | Function | Potential Interaction with this compound |
| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2, ENT3, ENT4 | Bidirectional transport of nucleosides down their concentration gradient. | Likely substrate; this compound can be used to study transport kinetics. |
| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | Sodium-dependent transport of nucleosides into cells against a concentration gradient. | Likely substrate; this compound can be used to characterize transporter affinity and capacity. |
This table outlines the expected interactions based on the known function of nucleoside transporters and the chemical nature of Apadenoson as an adenosine analog.
Computational and Theoretical Studies on Apadenoson and Its Receptor Interactions
Molecular Docking Simulations of Apadenoson with Adenosine (B11128) Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is crucial for understanding the binding mode of agonists and is often used in the structure-based design of new, more selective ligands. docking.orgnih.gov For adenosine receptors, docking studies have been particularly insightful, especially since the determination of high-resolution crystal structures of the A2A adenosine receptor (A2AAR). nih.govdocking.org
Molecular docking simulations of Apadenoson, a known A2AAR agonist, have been performed using the crystal structure of the agonist-bound A2AAR. nih.gov These simulations predict how Apadenoson fits into the receptor's binding pocket and identify the key amino acid residues, or "hotspots," that are crucial for its binding and activity.
The predicted binding pose of Apadenoson shows that its core structure mimics the natural ligand, adenosine. Key interactions that stabilize the Apadenoson-A2AAR complex include hydrogen bonds and π-π stacking interactions. nih.govnih.gov The adenosine-like core of Apadenoson is expected to form critical hydrogen bonds with conserved residues in the binding pocket, such as Asn253. The extended substituent at the C2 position of the purine (B94841) ring is predicted to protrude towards the extracellular portion of the receptor, where it can form additional interactions that contribute to its high affinity and selectivity. nih.gov Computational mapping can identify these binding hot spots, which are regions that contribute significantly to the binding free energy. nih.govmdpi.comresearchgate.net
Table 1: Predicted Interaction Hotspots for Apadenoson at the A2A Adenosine Receptor
| Interaction Type | Key Receptor Residue | Ligand Moiety Involved | Significance |
|---|---|---|---|
| Hydrogen Bond | Asn253 (6.55) | Adenosine core (N6-amino and N1) | Critical for anchoring the ligand, mimicking endogenous adenosine. |
| Hydrogen Bond | His250 (6.52) | 5'-OH group of the ribose moiety | A common interaction for agonists with an intact 5'-OH group. nih.gov |
| Hydrogen Bond | Glu169 (ECL2) | Ribose moiety | Contributes significantly to the binding energy of agonists. nih.gov |
| Hydrophobic/π-π Stacking | Phe168 (ECL2) | Purine ring | Stabilizes the ligand within the hydrophobic binding pocket. nih.gov |
This table is based on typical interactions observed for adenosine agonists docked into the A2AAR structure. nih.govnih.gov
Docking programs use scoring functions to estimate the binding affinity of a ligand for a receptor. researchgate.net These scores are calculated based on the ligand's fit within the binding site and the predicted intermolecular interactions, such as electrostatic and van der Waals forces. docking.org A lower docking score generally indicates a more favorable binding energy and, consequently, a higher predicted affinity.
While docking scores are a valuable tool for virtual screening and ranking potential ligands, they are primarily used for predicting relative, rather than absolute, binding affinities. docking.orgresearchgate.net For Apadenoson, docking scores would be used to compare its binding to the A2AAR against other adenosine receptor subtypes (A1, A2B, A3). A significantly better score for the A2AAR would predict high selectivity for this subtype. nih.govsemanticscholar.org Studies have shown that the unique shape and residue composition of the A2AAR binding pocket, particularly in the region accommodating the C2-substituent, are key determinants of ligand selectivity that can be captured by docking simulations. nih.gov
Molecular Dynamics (MD) Simulations of Apadenoson-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govresearchgate.net MD simulations track the movements of every atom in the system, providing insights into the stability of the complex, conformational changes in the receptor, and the role of surrounding molecules like water. nih.gov
MD simulations of G protein-coupled receptors (GPCRs) like the adenosine receptors have shown that ligand binding significantly impacts the receptor's structural stability and dynamics. nih.govnih.gov When an agonist like Apadenoson binds, it is expected to stabilize the receptor in an "active" conformation, which is necessary for initiating downstream signaling. nih.govmdpi.com
Simulations have demonstrated that the binding of a ligand, particularly an inverse agonist, improves the stability of the transmembrane helices of the A2AAR compared to the unbound (apo) state. nih.gov For an agonist like Apadenoson, MD simulations would likely show a reduction in the flexibility of key regions, such as the extracellular loops and the binding pocket residues, indicating a stable binding mode. These simulations can also capture subtle conformational changes, such as the movement of specific residues known as "molecular switches" (e.g., the Trp6.48 "toggle switch"), which are thought to be part of the receptor activation mechanism. mdpi.combohrium.com
Water molecules within the binding pocket of a receptor can play a critical role in mediating ligand binding. nih.govnih.gov They can form hydrogen bond bridges between the ligand and the receptor, stabilizing the complex. researchgate.net Conversely, the displacement of "unhappy" or high-energy water molecules from a hydrophobic pocket into the bulk solvent can be a major driving force for ligand binding. nih.gov
For the A2AAR, computational studies have highlighted the importance of specific, tightly-bound water molecules in ligand recognition. nih.govresearchgate.net MD simulations can reveal the positions and dynamics of these water molecules in the presence of Apadenoson. These simulations can predict whether certain water molecules are displaced by the ligand or if they remain and participate in the binding, forming a stable hydrogen-bonding network that enhances affinity. Understanding the behavior of these water molecules is crucial for accurately predicting binding thermodynamics and for designing new ligands that can exploit or displace them to improve potency. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties. chemrj.orgchemrj.orgaps.org These methods solve the Schrödinger equation to determine the electron distribution, which governs the molecule's structure, energy, and reactivity. youtube.com
For a ligand like Apadenoson, quantum chemical calculations can be used to determine a variety of properties that are fundamental to its interaction with the adenosine receptor. These include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are critical for identifying sites that can participate in hydrogen bonding or other electrostatic interactions with the receptor.
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and the potential for electrostatic interactions.
Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, providing insight into its chemical reactivity and potential for forming covalent bonds or charge-transfer interactions.
Studies on adenosine derivatives have shown that electronic properties, such as the net charge over the purine ring, can be correlated with their biological activity. nih.gov By performing these calculations on Apadenoson, researchers can build a comprehensive model of its electronic structure, helping to rationalize its observed high affinity and selectivity and guiding the design of new analogs with improved properties. chemrj.org
Table 3: Properties from Quantum Chemical Calculations and Their Relevance
| Calculated Property | Description | Relevance to Receptor Interaction |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | The electrostatic potential experienced by a point charge at a particular location near a molecule. | Identifies regions likely to engage in hydrogen bonding and electrostatic interactions with the receptor. |
| Mulliken Atomic Charges | A method for estimating the partial atomic charge on each atom in a molecule. | Quantifies the polarity of the molecule and the strength of potential electrostatic contacts. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the chemical reactivity and stability of the molecule. |
Energetic Contributions to Ligand-Receptor Interactions
The binding of Apadenoson to the adenosine A2A receptor is a thermodynamically driven process, characterized by a specific energetic landscape that dictates its affinity and selectivity. Computational methods such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations are employed to dissect the energetic contributions of various interactions at the atomic level.
Molecular docking studies can predict the preferred binding pose of Apadenoson within the orthosteric binding site of the A2A receptor. These simulations reveal key interactions, such as hydrogen bonds and van der Waals contacts, that anchor the ligand in the binding pocket. For instance, the ribose moiety of Apadenoson is expected to form crucial hydrogen bonds with specific residues in the receptor, a common feature for adenosine receptor agonists.
Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, allowing for the exploration of conformational changes and the role of solvent molecules. nih.govmdpi.comnih.gov These simulations can be used to calculate the binding free energy, which is a quantitative measure of the ligand's affinity. The total binding free energy (ΔGbind) can be decomposed into its enthalpic (ΔH) and entropic (-TΔS) components.
The enthalpic contributions arise from the formation of favorable non-covalent interactions between Apadenoson and the receptor, including:
Electrostatic interactions: These are the forces between the partial charges on the atoms of the ligand and the receptor.
Hydrogen bonds: These are specific, directional interactions that are critical for the recognition and binding of many ligands.
The entropic contributions can be both favorable and unfavorable. The release of ordered water molecules from the binding site upon ligand binding is a major source of favorable entropy. Conversely, the loss of conformational freedom of the ligand and receptor upon binding provides an unfavorable entropic contribution.
Free energy perturbation (FEP) is a rigorous computational method that can be used to calculate the relative binding free energies of a series of related ligands. nih.govresearchgate.net This technique could be applied to Apadenoson and its analogs to understand how structural modifications impact binding affinity.
| Interaction Type | Description | Energetic Contribution to Binding |
|---|---|---|
| Hydrogen Bonds | Directional electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Highly Favorable (Enthalpic) |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments. | Favorable (Enthalpic) |
| Electrostatic Interactions | Attractive or repulsive forces between molecular entities or between groups within the same molecular entity due to their electric charges. | Favorable/Unfavorable (Enthalpic) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Favorable (Entropic - due to water release) |
| Conformational Entropy | The entropy associated with the number of conformations of a molecule. | Unfavorable (Entropic - loss of freedom) |
Prediction of Isotope Effects on Reaction Rates
The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org In the context of Apadenoson-d5, where five hydrogen atoms are replaced by deuterium, computational methods can be used to predict the impact of this isotopic substitution on its binding kinetics and receptor activation.
The primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. While the binding of Apadenoson to its receptor is a non-covalent interaction, the dissociation of the ligand from the receptor can be considered a "reaction" where the "bonds" (non-covalent interactions) are broken. If the cleavage of a C-H bond is involved in the rate-limiting step of a metabolic process, deuteration at that position would slow down the reaction.
For this compound, theoretical calculations could be employed to model the vibrational modes of both the deuterated and non-deuterated forms of the molecule. These calculations, combined with molecular dynamics simulations of the ligand-receptor complexes, could predict changes in the binding free energy landscape. For instance, the slightly smaller molar volume of deuterium compared to hydrogen could lead to a better fit in a sterically constrained binding pocket, potentially increasing affinity. Conversely, alterations in the electronic properties due to deuteration could also impact key interactions.
| Isotope Effect | Description | Predicted Impact on this compound |
|---|---|---|
| Primary Kinetic Isotope Effect (KIE) | Change in reaction rate due to isotopic substitution at a position where a bond is broken or formed in the rate-determining step. | Potentially slower metabolic degradation if C-D bond cleavage is rate-limiting. |
| Secondary Kinetic Isotope Effect (SKIE) | Isotope effect observed when the bond to the isotope is not broken in the rate-determining step. Arises from changes in vibrational frequencies. | May alter binding affinity and kinetics due to changes in van der Waals interactions and molecular conformation. |
| Binding Isotope Effect (BIE) | The net effect of isotopic substitution on the binding affinity of a ligand to its receptor. | Could be positive or negative, depending on the interplay of various factors including changes in lipophilicity and van der Waals contacts. irb.hr |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent and selective ligands.
Developing Predictive Models for Adenosine Receptor Affinity and Efficacy
A QSAR model for adenosine receptor affinity and efficacy for ligands like Apadenoson would be developed by first compiling a dataset of structurally related compounds with their experimentally determined biological activities (e.g., binding affinity Ki, or functional efficacy EC50). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule, such as partial charges and dipole moment.
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
A robust QSAR model for adenosine A2A receptor agonists could be used to predict the affinity and efficacy of novel derivatives of Apadenoson, thereby prioritizing the synthesis of the most promising candidates.
| Descriptor Class | Examples | Relevance to Adenosine Receptor Binding |
|---|---|---|
| Topological | Molecular connectivity indices, Wiener index | Reflects molecular size, shape, and branching, which influence steric fit in the binding pocket. |
| Geometrical | Molecular surface area, volume, moments of inertia | Describes the 3D shape of the molecule, which is crucial for complementarity with the receptor binding site. |
| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies | Important for electrostatic interactions and hydrogen bonding with receptor residues. |
| Hydrophobic | LogP, molar refractivity | Influences the desolvation penalty upon binding and hydrophobic interactions within the binding site. |
In Silico Screening for Novel Adenosine Receptor Modulators
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the adenosine A2A receptor. nih.gov This approach can be broadly categorized into two types: ligand-based and structure-based virtual screening.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active ligands for the target receptor. A model, or pharmacophore, is built based on the common structural features of these active molecules. This pharmacophore represents the essential steric and electronic features required for binding. This model is then used to screen large compound databases to find molecules that match the pharmacophore.
Structure-based virtual screening (SBVS) utilizes the 3D structure of the target receptor, which can be obtained from experimental methods like X-ray crystallography or homology modeling. Molecular docking is the most common SBVS technique, where each molecule in a database is computationally placed into the binding site of the receptor and its binding affinity is estimated using a scoring function.
Broader Research Applications and Future Directions for Deuterated Adenosine Analogs
Utilization in Quantitative Proteomics and Metabolomics Research
Deuterated adenosine (B11128) analogs, including Apadenoson-d5, serve as invaluable tools in quantitative proteomics and metabolomics. Their primary role is as internal standards in mass spectrometry-based analyses, where their chemical identity to the endogenous analyte, coupled with a distinct mass shift, allows for highly accurate and precise quantification.
Absolute Quantification of Proteins and Metabolites in Biological Samples
In the realm of quantitative analysis, deuterated internal standards are instrumental for achieving accurate concentration measurements of proteins and metabolites in complex biological matrices. The use of a deuterated standard, such as this compound, helps to correct for variability that can be introduced during sample preparation and analysis, including extraction efficiency and matrix effects which can suppress or enhance the analyte signal. By comparing the signal of the non-deuterated analyte to the known concentration of the deuterated internal standard, researchers can determine the absolute quantity of the target molecule with high confidence. This approach is fundamental in fields requiring precise measurements, such as clinical diagnostics and drug development.
One of the key techniques in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This method involves the metabolic incorporation of "heavy" amino acids (containing stable isotopes like deuterium) into proteins in one cell population, while a control population is cultured with "light," natural abundance amino acids. When the two cell populations are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry. While SILAC traditionally uses isotopically labeled amino acids, the principle of using stable isotopes for quantification is directly applicable to the use of deuterated compounds like this compound as internal standards for the absolute quantification of the parent compound or its metabolites.
| Analytical Technique | Role of Deuterated Analog (e.g., this compound) | Key Advantage |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Corrects for matrix effects and variations in sample processing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Improves accuracy and precision of quantification. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Analogous Principle | Enables relative and absolute protein quantification. |
Discovery of Biomarkers in Pre-clinical Models
The quest for novel biomarkers is a critical aspect of preclinical research, aiming to identify molecules that can indicate the presence of a disease or the response to a therapeutic intervention. Deuterated adenosine analogs can play a role in this discovery process. By using these compounds in metabolomic and proteomic studies of preclinical models, such as animal models of disease, researchers can accurately quantify changes in the levels of adenosine-related metabolites or proteins that are affected by the disease or treatment.
The precision afforded by deuterated internal standards is crucial for identifying subtle but significant changes in molecular profiles that may represent potential biomarkers. These biomarker-driven approaches are fueling advances in precision medicine, helping to improve drug efficacy and patient safety.
Integration into Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Animal Models
Deuterated compounds have become a cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) studies. The "deuterium switch," where a hydrogen atom in a drug molecule is replaced by deuterium (B1214612), can significantly alter the drug's metabolic profile. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic reactions that involve the cleavage of this bond.
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Understanding the ADME properties of a drug candidate is fundamental to its development. Deuteration can be strategically employed to improve a drug's PK profile. For instance, if a particular site on an adenosine analog is susceptible to rapid metabolism, deuterating that position can slow down its breakdown, leading to a longer half-life and increased systemic exposure. irb.hr
In preclinical animal models, studies comparing the ADME profiles of a deuterated analog like this compound to its non-deuterated counterpart can provide valuable data. These studies typically involve administering the compounds to animals and then measuring their concentrations and the concentrations of their metabolites in various biological fluids and tissues over time. This allows for the determination of key PK parameters.
Table of Potential Pharmacokinetic Parameter Changes with Deuteration:
| Pharmacokinetic Parameter | Potential Change with Deuteration | Rationale |
| Half-life (t½) | Increased | Slower metabolism due to the kinetic isotope effect. medchemexpress.com |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure. alspi.com |
| Maximum Concentration (Cmax) | Increased or Unchanged | Dependent on the rate of absorption versus elimination. alspi.com |
| Clearance (CL) | Decreased | Slower removal of the drug from the body. alspi.com |
Correlation of Exposure with Mechanistic Biochemical Responses
A critical aspect of drug development is establishing a clear relationship between the concentration of a drug in the body (exposure) and its therapeutic effect (pharmacodynamic response). The altered pharmacokinetic profiles of deuterated adenosine analogs can be leveraged to better understand these PK/PD relationships.
By achieving a more stable and prolonged exposure with a deuterated compound like this compound, researchers can more accurately assess its engagement with its target, such as the adenosine A2A receptor, and the downstream biochemical responses. This can lead to a clearer understanding of the dose-response relationship and help in the selection of optimal dosing regimens for further development. Computational studies have suggested that deuteration can even improve the binding affinity of adenosine A2A receptor ligands, which would directly impact the pharmacodynamic response. bris.ac.uk
Development of Advanced In Vitro and Ex Vivo Research Models
Advanced in vitro and ex vivo models are increasingly being used to bridge the gap between preclinical animal studies and human clinical trials. These models, which include cell-based assays, precision-cut tissue slices, and organoids, offer a more controlled and often more human-relevant environment to study drug effects.
Deuterated adenosine analogs like this compound can be readily integrated into these models. For example, in vitro metabolism studies using liver microsomes or precision-cut liver slices can elucidate the metabolic pathways of these compounds and how deuteration affects their stability. nih.govnih.gov Cell-based assays that measure downstream signaling of adenosine receptors, such as cyclic AMP (cAMP) accumulation, can be used to compare the potency and efficacy of deuterated and non-deuterated analogs. creative-biolabs.comnih.gov These models provide a powerful platform to investigate the mechanisms of action and potential therapeutic benefits of deuterated compounds before moving into more complex and costly in vivo studies.
The use of these advanced models allows for the generation of highly relevant data on the cellular and tissue-level effects of deuterated adenosine analogs, contributing to a more comprehensive understanding of their potential as research tools and therapeutic agents.
Use in Organ-on-a-Chip Systems and 3D Cell Cultures
Organ-on-a-chip (OOC) and three-dimensional (3D) cell culture technologies have emerged as revolutionary platforms that more accurately recapitulate human physiology and pathophysiology compared to traditional two-dimensional (2D) cell cultures. mdpi.comtaylorandfrancis.com These systems provide a more physiologically relevant microenvironment, enabling more predictive studies of drug efficacy and toxicity. youtube.comnih.gov
The application of deuterated adenosine analogs like this compound in these advanced models holds significant promise. OOC systems, which are microfluidic devices containing 3D engineered tissues that mimic the structure and function of human organs, could be instrumental in elucidating the detailed mechanism of action of such compounds. researchgate.netnih.gov For instance, a "heart-on-a-chip" model could be used to study the specific effects of this compound on cardiac cells under conditions that mimic blood flow and mechanical stress, providing insights beyond what can be gleaned from conventional assays. nih.gov
Similarly, 3D cell cultures, which allow cells to grow in a more natural, spatially relevant manner, are invaluable for investigating the nuanced cellular responses to deuterated compounds. researchgate.net For example, a protocol for assessing adenosine levels in 3D tumor cell cultures has been developed, highlighting the utility of these models in studying purinergic signaling in a cancer context. alspi.com The use of deuterated adenosine analogs in such models could help in understanding how their altered metabolic stability influences their efficacy and downstream signaling pathways in a tumor microenvironment. While direct studies involving this compound in these specific systems are not yet widely published, the existing research with related compounds strongly supports the potential for these platforms to accelerate the development and understanding of deuterated therapeutics.
Applications in Precision Cut Tissue Slice Models
Precision-cut tissue slices (PCTS) are another valuable ex vivo tool that bridges the gap between in vitro cell cultures and in vivo animal models. researchgate.netmusechem.com These slices, prepared from various organs, maintain the complex cellular architecture and cell-cell interactions of the native tissue, making them an excellent platform for studying drug metabolism and toxicity. nih.govnih.gov
The investigation of deuterated adenosine analogs in PCTS can provide crucial information about their metabolic fate. The primary advantage of deuteration is often the slowing of metabolic processes at the site of the deuterium substitution, a phenomenon known as the kinetic isotope effect. researchgate.net By incubating PCTS from relevant organs (e.g., liver, kidney) with this compound, researchers can precisely map the metabolic pathways and identify any potential metabolic switching that may occur due to deuteration. nih.gov This information is critical for predicting the in vivo pharmacokinetic profile of the drug and for understanding any potential differences in metabolite formation compared to its non-deuterated counterpart.
Emerging Research Areas for Isotope-Labeled Probes in Biology
The use of isotope-labeled compounds extends far beyond modulating drug metabolism. These molecules are increasingly being employed as sophisticated probes to investigate biological processes at a molecular level, particularly in the realms of advanced imaging and disease pathophysiology.
Isotope Tracers for Advanced Imaging Modalities (e.g., preclinical PET/SPECT, MRM Imaging)
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive visualization and quantification of biological processes. The development of radiolabeled probes is central to these technologies. A compelling example is the development of [18F]FLUDA, a deuterated and fluorinated analog of an adenosine A2A receptor ligand, for PET imaging. nih.govfrontiersin.org This deuterated radiotracer exhibited significantly improved metabolic stability, leading to enhanced imaging quality and more accurate quantification of the A2A receptors in the brain. nih.govfrontiersin.org This highlights the potential of using deuteration to create more robust and reliable PET and SPECT tracers. This compound, if appropriately radiolabeled, could similarly serve as a superior imaging agent for the A2A receptor.
Magnetic Resonance Imaging (MRI) is another powerful imaging modality, and the use of deuterated compounds is opening up new avenues in this field. Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates, such as deuterated glucose, to trace metabolic pathways in vivo without the use of ionizing radiation. youtube.com This approach has shown promise for applications in oncology and neuroscience. youtube.com The development of deuterated probes like this compound could potentially be adapted for specialized MRI techniques to visualize receptor engagement and downstream metabolic effects.
Furthermore, Mass Spectrometry Imaging (MSI) is a technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. researchgate.netglobalgrowthinsights.com The use of deuterated compounds in conjunction with MSI can provide detailed information on drug distribution and metabolism at a subcellular level. nih.gov For instance, researchers could administer this compound and then use MSI to map its localization within specific cardiac tissues and identify the spatial distribution of its metabolites.
| Imaging Modality | Application of Deuterated Analogs | Key Advantages |
| PET/SPECT | Development of more metabolically stable radiotracers (e.g., [18F]FLUDA) | Improved image quality, more accurate quantification of targets |
| MRI (DMI) | Tracing metabolic pathways using deuterated substrates | Non-invasive, no ionizing radiation, provides functional metabolic information |
| MSI | Mapping the spatial distribution of drugs and their metabolites in tissues | High spatial resolution, direct detection of unlabeled molecules |
Applications in Understanding Disease Pathophysiology at a Molecular Level
Isotope-labeled probes, including deuterated compounds, are invaluable tools for unraveling the complex molecular mechanisms underlying various diseases. By tracing the metabolic fate of these labeled molecules, researchers can gain a deeper understanding of how metabolic pathways are altered in pathological states. dataintelo.com
For example, in the context of cardiovascular disease, deuterated adenosine analogs could be used to probe the changes in adenosine receptor signaling and downstream metabolic pathways in ischemic heart tissue. This could lead to the identification of new therapeutic targets and a better understanding of the protective mechanisms of adenosine receptor agonists. Similarly, in neurodegenerative diseases where adenosine signaling is implicated, these probes could help to elucidate the role of A2A receptor dysfunction in disease progression.
Future Perspectives and Challenges in Research on Deuterated Compounds
The field of deuterated compounds is poised for significant growth, with a burgeoning pipeline of deuterated drugs in clinical trials and expanding applications in basic research. uniupo.itpharmafocusasia.com The ability to fine-tune the metabolic properties of drugs through deuteration offers a pathway to develop safer and more effective therapies.
However, several challenges remain. The synthesis of specifically deuterated compounds can be complex and costly. researchgate.net Predicting the precise effects of deuteration on a molecule's biological activity and potential for metabolic switching requires extensive preclinical evaluation. researchgate.net Furthermore, the regulatory landscape for deuterated drugs is still evolving, and clear advantages over their non-deuterated counterparts must be demonstrated for approval. researchgate.net
Despite these hurdles, the future for deuterated compounds like this compound is bright. Continued innovation in synthetic chemistry, coupled with the power of advanced research models like organ-on-a-chip and sophisticated imaging techniques, will undoubtedly unlock the full potential of these unique molecules in both the laboratory and the clinic. The ongoing research promises to not only improve existing therapies but also to provide powerful new tools for understanding the intricate workings of biological systems.
Q & A
Basic: What are the established protocols for synthesizing and characterizing Apadenoson-d5, and how can researchers ensure reproducibility?
Answer:
Synthesis of this compound typically involves deuterium incorporation at specific positions, requiring precise control of reaction conditions (e.g., solvent, temperature, and catalyst). Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity . To ensure reproducibility:
- Document reaction parameters (e.g., molar ratios, reaction time) in granular detail.
- Include raw spectral data (e.g., NMR peaks, MS fragmentation patterns) in supplementary materials.
- Cross-validate results against non-deuterated analogs to confirm isotopic labeling efficiency .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation criteria should be applied?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated compounds. Key validation steps include:
- Linearity : Assess over a physiologically relevant concentration range (e.g., 1–1000 ng/mL).
- Precision/Accuracy : Perform intra- and inter-day trials with ≤15% coefficient of variation.
- Matrix Effects : Test for ion suppression/enhancement using post-column infusion .
Note: Include calibration curves and limit-of-detection (LOD) data in publications to enable cross-study comparisons .
Advanced: How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across different experimental models?
Answer:
Discrepancies often arise from model-specific variables (e.g., species metabolism, dosing regimens). Methodological strategies include:
- Meta-Analysis : Systematically compare PK parameters (e.g., , ) across studies using tools like PRISMA guidelines .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences .
- Controlled Replication : Redesign experiments with standardized variables (e.g., uniform dosing intervals, matched biological matrices) to isolate confounding factors .
Advanced: What experimental design frameworks (e.g., PICOT, FINER) are optimal for studying this compound’s adenosine receptor binding kinetics?
Answer:
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for structuring binding studies:
- Population : Receptor subtypes (e.g., A vs. A).
- Intervention : this compound concentration gradients.
- Comparison : Non-deuterated Apadenoson or competitor ligands.
- Outcome : Binding affinity (), dissociation rates.
- Time : Equilibrium binding duration .
FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigor: - Novelty: Compare deuterated vs. non-deuterated ligand stability under physiological pH .
- Feasibility: Use radiolabeled assays or surface plasmon resonance (SPR) for high-throughput screening .
Advanced: How should researchers address variability in this compound’s metabolic stability data across in vitro and in vivo systems?
Answer:
Variability often stems from differences in enzyme activity (e.g., cytochrome P450 isoforms). Mitigation strategies:
- Harmonized Assay Conditions : Use human hepatocytes for in vitro studies to align with in vivo human PK profiles.
- Cofactor Supplementation : Include NADPH in microsomal stability assays to mimic physiological redox states .
- Data Normalization : Express metabolic half-life () relative to control compounds (e.g., midazolam) to control for inter-lab variability .
Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Error Analysis : Report 95% confidence intervals for curve parameters.
- Outlier Detection : Use Grubbs’ test or ROUT method to exclude anomalous data points .
Tip: Use software like GraphPad Prism or R for reproducible analysis pipelines .
Advanced: How can researchers optimize experimental conditions for studying this compound’s tissue-specific delivery in preclinical models?
Answer:
- Hypothesis-Driven Design : Use the PEO framework (Population, Exposure, Outcome) :
- Population: Target tissue (e.g., cardiac vs. renal).
- Exposure: Deuterated vs. non-deuterated drug distribution.
- Outcome: Tissue-to-plasma ratio.
- Imaging Modalities : Employ quantitative whole-body autoradiography (QWBA) or PET-CT with F-labeled analogs .
- Ethical Validation : Adhere to ARRIVE guidelines for animal studies to ensure translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
